(Z)-5-((2-((2-hydroxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one
Description
The compound (Z)-5-((2-((2-hydroxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidin-4-one ring. Key structural attributes include:
- A (Z)-configured methylene bridge linking the pyrido[1,2-a]pyrimidin-4-one and thiazolidin-4-one moieties.
- A 2-hydroxyethylamino substituent at position 2 of the pyrido[1,2-a]pyrimidin-4-one ring.
- A 7-methyl group on the pyrido[1,2-a]pyrimidin-4-one ring.
- A 2-methoxyethyl group at position 3 of the thiazolidin-4-one ring.
- A thiocarbonyl (2-thioxo) group at position 2 of the thiazolidin-4-one ring .
Properties
IUPAC Name |
(5Z)-5-[[2-(2-hydroxyethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S2/c1-11-3-4-14-20-15(19-5-7-23)12(16(24)22(14)10-11)9-13-17(25)21(6-8-26-2)18(27)28-13/h3-4,9-10,19,23H,5-8H2,1-2H3/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXNLRIHNJECDD-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCOC)NCCO)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCOC)NCCO)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-5-((2-((2-hydroxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that exhibits a variety of biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by recent research findings, case studies, and data tables.
Structural Overview
The compound features a complex structure that includes:
- A thiazolidinone ring known for its diverse pharmacological properties.
- A pyrido[1,2-a]pyrimidine moiety that enhances its biological activity.
1. Anticancer Activity
Thiazolidinone derivatives have been extensively studied for their anticancer properties. The compound has shown significant potential in inhibiting cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may act by disrupting DNA interactions or inhibiting key enzymes involved in cancer cell metabolism.
- In vitro Studies : Recent studies demonstrated that thiazolidinone derivatives exhibit cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. For example, the compound showed IC50 values indicating effective inhibition of cell growth at low concentrations (below 10 µM) .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 8.5 | DNA intercalation |
| A549 (Lung Cancer) | 6.3 | Enzyme inhibition |
2. Antimicrobial Activity
The compound also demonstrates antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria:
- Antibacterial Studies : It has been reported to inhibit biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 125 µM .
| Bacterial Strain | MIC (µg/mL) | Biofilm Inhibition (%) |
|---|---|---|
| S. aureus | 0.5 | 61.34 |
| P. aeruginosa | 125 | 56.74 |
3. Enzyme Inhibition
The compound has shown promising results as an inhibitor of various enzymes relevant to disease processes:
- Acetylcholinesterase (AChE) : Recent findings indicate that thiazolidinone derivatives can serve as potent AChE inhibitors, which may have implications for treating neurodegenerative diseases like Alzheimer's .
Case Studies
Several studies have focused on the synthesis and biological evaluation of thiazolidinone derivatives similar to the compound :
- Study on Anticancer Activity : A study evaluated the cytotoxic effects of various thiazolidinone derivatives on multiple cancer cell lines, confirming their potential as anticancer agents through apoptosis induction .
- Antimicrobial Efficacy : Another investigation assessed the antibacterial properties of a series of thiazolidinones against Staphylococcus epidermidis, revealing significant biofilm inhibition linked to specific structural modifications .
Comparison with Similar Compounds
Table 1: Structural Features of Analogous Compounds
Key Observations:
- The target compound’s 2-hydroxyethylamino and 2-methoxyethyl groups enhance polarity compared to analogs with non-polar aryl or alkyl substituents (e.g., benzylidene in ) .
- The 3-methoxypropyl variant () has higher lipophilicity (logP ≈ +0.5 vs.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for structural characterization of this compound?
- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the stereochemistry and proton environments, particularly the (Z)-configuration of the methylene group. Infrared (IR) spectroscopy can validate the presence of functional groups like the thioxothiazolidinone ring (C=S stretch ~1200 cm⁻¹) and carbonyl groups (C=O ~1700 cm⁻¹) . X-ray crystallography (as demonstrated for structurally related pyridopyrimidine derivatives) provides unambiguous confirmation of molecular geometry and intermolecular interactions .
Q. What synthetic strategies are effective for introducing the pyrido[1,2-a]pyrimidin-4-one core?
- Answer: Cyclocondensation of substituted 2-aminopyridines with β-ketoesters or activated methylene compounds under acidic conditions (e.g., acetic acid/H2SO4) is a common approach. For regioselective functionalization at the 3-position, Knoevenagel condensation with aldehydes or ketones is recommended, as seen in analogous pyrimidine derivatives .
Q. How can solubility challenges be addressed during in vitro biological assays?
- Answer: Use polar aprotic solvents like DMSO for initial stock solutions (≤10 mM), followed by dilution in phosphate-buffered saline (PBS) with ≤1% DMSO. For aqueous instability, consider PEGylation or formulation with cyclodextrins to enhance solubility without altering bioactivity .
Advanced Research Questions
Q. How can conflicting data on biological activity (e.g., antimicrobial vs. inactive results) be resolved?
- Answer: Perform structure-activity relationship (SAR) studies focusing on substituent effects. For example:
- Replace the 2-methoxyethyl group with bulkier alkyl chains to evaluate steric effects on target binding.
- Modify the thioxothiazolidinone ring to a thiazolidinedione to assess electronic contributions.
- Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What computational methods are suitable for predicting binding modes of this compound?
- Answer: Molecular docking (AutoDock Vina, Schrödinger Glide) combined with molecular dynamics (MD) simulations (GROMACS) can model interactions with enzymes like dihydrofolate reductase (DHFR) or kinases. Density Functional Theory (DFT) calculations (B3LYP/6-31G**) are recommended to optimize the geometry and compute electrostatic potential maps for reactive sites .
Q. How can reaction yields be optimized for large-scale synthesis?
- Answer: Apply design of experiments (DoE) with Bayesian optimization to identify critical parameters (e.g., temperature, solvent ratio). For example:
- A Central Composite Design (CCD) can optimize the Knoevenagel condensation step, prioritizing temperature (70–90°C) and catalyst loading (5–15 mol% piperidine).
- Flow chemistry systems improve reproducibility and reduce side reactions in oxidation/reduction steps .
Q. What strategies mitigate degradation during storage?
- Answer: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Lyophilization in amber vials under argon atmosphere is effective for long-term storage. Add antioxidants (e.g., BHT at 0.01% w/w) if degradation involves radical pathways .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported anticancer activity across cell lines?
- Answer:
- Step 1: Validate assay conditions (e.g., ATP levels in viability assays, passage number of cell lines).
- Step 2: Use CRISPR screening to identify gene dependencies (e.g., BRCA1 mutations) that correlate with sensitivity.
- Step 3: Compare cellular uptake via LC-MS to rule out permeability differences .
Methodological Tables
Table 1: Key Synthetic Intermediates and Their Roles
| Intermediate | Function | Reference |
|---|---|---|
| 7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde | Core scaffold for Knoevenagel condensation | |
| 2-Thioxothiazolidin-4-one | Electrophilic partner for Michael addition |
Table 2: Optimization Parameters for Bayesian-Driven Synthesis
| Parameter | Range Tested | Optimal Value |
|---|---|---|
| Reaction Temp. | 60–100°C | 85°C |
| Catalyst (piperidine) | 5–20 mol% | 12 mol% |
| Solvent (EtOH/H2O) | 1:1 to 3:1 v/v | 2.5:1 v/v |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
